molecular formula C6H3BrN2O B563185 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 19840-44-9

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B563185
CAS No.: 19840-44-9
M. Wt: 199.007
InChI Key: NCIBXYJEJGGUFF-UHFFFAOYSA-N
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Description

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrN2O and its molecular weight is 199.007. The purity is usually 95%.
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Biological Activity

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS Number: 19840-44-9) is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrN2OC_6H_3BrN_2O. Its structure features a bromine atom at the 5-position, a keto group at the 6-position, and a carbonitrile group at the 3-position of the pyridine ring. This unique arrangement contributes to its biological activity by enabling interactions with various biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)16
Escherichia coli32
Klebsiella pneumoniae32
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies indicate that it reduces cell viability significantly, demonstrating cytotoxic effects comparable to traditional chemotherapeutics like cisplatin.

Table 2: Anticancer Activity Data

Compound Concentration (µM)A549 Cell Viability (%)Reference
10066
5075
Control (Cisplatin)~50

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of functional groups such as the bromine atom and carbonitrile enhances its binding affinity to enzymes or receptors involved in microbial resistance and cancer proliferation.

Interaction with Biological Macromolecules

The compound's amino and carbonitrile groups can form hydrogen bonds with target proteins, potentially inhibiting enzyme activity or modulating receptor functions. This interaction is crucial for understanding both its antimicrobial and anticancer mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was found to be particularly effective against multidrug-resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens.

Case Study 2: Anticancer Properties

A separate investigation into the anticancer properties of this compound involved treating A549 cells with varying concentrations. Results indicated a dose-dependent reduction in cell viability, suggesting that structural modifications could enhance its efficacy against lung cancer cells.

Structure–Activity Relationship (SAR)

The unique structural features of this compound play a significant role in its biological activity. Comparative studies with structurally similar compounds reveal that modifications at the bromine and carbonitrile positions can significantly alter both antimicrobial and anticancer activities.

Table 3: Structural Comparisons

Compound NameKey FeaturesBiological Activity
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine Methyl substitutionsAltered antibacterial properties
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine Additional amino groupEnhanced anticancer activity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds, including 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various Gram-positive and Gram-negative bacteria, suggesting potential utility as antimicrobial agents . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain dihydropyridine derivatives can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and others. The IC50 values obtained from these studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Synthesis and Organic Chemistry

Building Block for Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It can undergo multiple reactions such as Michael additions and Hantzsch reactions to form more complex structures . This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Reactivity in Organic Synthesis
The compound's reactivity allows it to participate in diverse chemical transformations. For instance, it can be used in cyclocondensation reactions to create novel heterocycles with potential biological activities. Such transformations enhance the compound's utility in synthetic organic chemistry .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of dihydropyridine compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The most potent derivatives exhibited MIC values lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of dihydropyridine derivatives, researchers synthesized several analogs of this compound and tested them against various cancer cell lines. The findings revealed that certain modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells, with IC50 values indicating promising therapeutic indices .

Data Summary Table

Application AreaFindingsReferences
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines (e.g., MCF-7)
Synthetic VersatilityBuilding block for heterocyclic synthesis

Properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIBXYJEJGGUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652731
Record name 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19840-44-9
Record name 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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